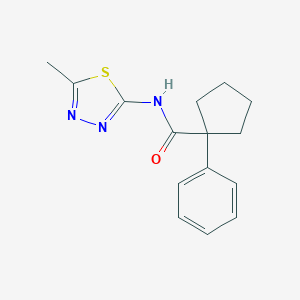
N-benzyl-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,2-dimethylbenzamide, also known as N,N-dimethylbenzamide, is a synthetic compound that has been used in various scientific research applications. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 76-78°C.
Mecanismo De Acción
The mechanism of action of N-benzyl-N,2-dimethylbenzamide is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can have an impact on cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N,2-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N,2-dimethylbenzamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, this compound has been widely used in scientific research and has a well-established mechanism of action. However, one limitation of using N-benzyl-N,2-dimethylbenzamide in lab experiments is that it may not accurately reflect the effects of other compounds that act on the same enzymes.
Direcciones Futuras
There are several future directions for research on N-benzyl-N,2-dimethylbenzamide. One area of interest is the development of new compounds that can selectively target acetylcholinesterase and butyrylcholinesterase. Additionally, further studies are needed to better understand the mechanism of action of N-benzyl-N,2-dimethylbenzamide and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-benzyl-N,2-dimethylbenzamide can be synthesized through the reaction of benzyl chloride with N-benzyl-N,2-dimethylbenzamideformamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-benzyl-N,2-dimethylbenzamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chromatography, and as a substrate for enzymes. This compound has also been used as a model compound for studying the mechanism of action of certain drugs.
Propiedades
Nombre del producto |
N-benzyl-N,2-dimethylbenzamide |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-benzyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-13-8-6-7-11-15(13)16(18)17(2)12-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
Clave InChI |
WWGMRQYIAABIDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)